(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt

OATP1B1 transporter hepatic uptake bile acid transport kinetics

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt (CAS 60237-34-5), systematically known as chenodeoxycholic acid 3-sulfate disodium salt (CDCA-3S disodium), is a chemically defined, monosulfated derivative of the primary bile acid chenodeoxycholic acid (CDCA). The compound bears a sulfate ester at the 3α-position of the steroid A-ring and is supplied as the disodium salt to stabilize the anionic sulfate moiety and ensure reproducible aqueous dispersion.

Molecular Formula C₂₄H₃₈Na₂O₇S
Molecular Weight 516.6
CAS No. 60237-34-5
Cat. No. B1141792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt
CAS60237-34-5
Molecular FormulaC₂₄H₃₈Na₂O₇S
Molecular Weight516.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt (CAS 60237-34-5): A Defined Sulfated Bile Acid Standard for Transport, Metabolism, and Biomarker Research


(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt (CAS 60237-34-5), systematically known as chenodeoxycholic acid 3-sulfate disodium salt (CDCA-3S disodium), is a chemically defined, monosulfated derivative of the primary bile acid chenodeoxycholic acid (CDCA). The compound bears a sulfate ester at the 3α-position of the steroid A-ring and is supplied as the disodium salt to stabilize the anionic sulfate moiety and ensure reproducible aqueous dispersion . It is a phase II metabolite produced endogenously by hydroxysteroid sulfotransferase (SULT2A1) action on CDCA, and its plasma and urinary levels are established to correlate closely with the extent of hepatic dysfunction, making it a clinically validated biomarker of liver disease severity [1]. As a monosulfated, non-amidated bile acid salt with a well-defined molecular weight of 516.60 g/mol, it serves as a high-purity (>98% by TLC) reference material for analytical method development, transporter studies, and in vitro metabolism investigations .

Why (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt Cannot Be Replaced by Unsulfated CDCA, the Free Acid Form, or the 7-Sulfate Positional Isomer


Although this compound shares the chenodeoxycholic acid steroidal backbone with unsulfated CDCA (CAS 474-25-9) and the 7α-sulfate positional isomer, the presence, position, and counter-ion form of the 3α-sulfate group produce quantifiably divergent transport, pharmacokinetic, and physicochemical behavior that precludes generic substitution. Sulfation at the 3-position fundamentally alters hepatic uptake kinetics, renal clearance mechanism, and susceptibility to intestinal microbial metabolism compared to both the unsulfated parent and the 7-sulfated isomer [1]. Moreover, the disodium salt form delivers aqueous solubility exceeding 40 mg/mL, whereas the free acid form of CDCA-3-sulfate is predicted to be practically water-insoluble (~0.005 mg/mL), a difference of approximately 8,000-fold that directly impacts experimental formulation and dosing reproducibility [2]. For researchers designing transporter assays, renal excretion studies, or analytical LC-MS/MS panels, substitution with the free acid, the monosodium salt, or a different positional isomer will yield non-comparable data that cannot be cross-referenced to the established literature on 3-sulfated CDCA metabolism and biomarker behavior.

Quantitative Differentiation Guide for (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt: Head-to-Head vs. Closest Analogs


OATP1B1-Mediated Hepatic Uptake: 3-Sulfated CDCA Exhibits the Highest Transport Vmax Among All Tested Bile Acid Species While Unconjugated CDCA Shows No Efficient Transport

When 3-sulfo-chenodeoxycholate (3S-CDC, the active species of the target compound) was tested alongside five other bile acid species representing all major chemical classes in HEK293 cells stably overexpressing human OATP1B1 (SLCO1B1), 3S-CDC demonstrated the highest maximal transport velocity (Vmax = 158 ± 87.3 pmol/mg protein/min) of any compound tested [1]. In contrast, unconjugated chenodeoxycholate (CDC) showed no efficient OATP1B1-mediated transport. The intrinsic clearance (Clint) ranking placed sulfated derivatives at the top: 3S-GLC > 3S-CDC > TCDC > GCDC > TC, demonstrating a systematic preference of OATP1B1 for sulfated bile acid species over both unconjugated and glycine-/taurine-conjugated monovalent bile salts [1]. This means that the target compound is not merely 'more soluble CDCA' but a mechanistically distinct substrate recognized by a different hepatic transport pathway.

OATP1B1 transporter hepatic uptake bile acid transport kinetics SLCO1B1 substrate specificity

Renal Clearance: CDCA-3-Sulfate Is Cleared 3.8-Fold Faster Than Glycocholate, With Sulfated Bile Salts Showing 20- to 200-Fold Higher Renal Clearance Than Nonsulfated Counterparts

In a controlled clinical study of 22 cholestatic patients, the mean renal clearance of intravenously injected [3H]chenodeoxycholate-3-sulphate was 6.4 ± 0.9 mL/min, compared to only 1.7 ± 0.4 mL/min for [14C]glycocholate — a 3.8-fold difference (P < 0.001) [1]. Critically, the mechanistic basis for this difference was established: glycocholate is predominantly reabsorbed by the renal tubules, whereas CDCA-3-sulfate appears in urine mainly via active tubular secretion through the proximal tubular organic acid secretory pathway [1]. This finding is consistent with the broader class-level observation that renal clearance of sulfated bile salts is 20- to 200-fold greater than that of the corresponding nonsulfated bile salts in patients with cirrhosis [2]. The divergence in renal handling is not a subtle pharmacokinetic nuance but a fundamental re-routing of the elimination pathway driven by 3-sulfation.

renal clearance bile acid excretion cholestasis biomarker tubular secretion

Aqueous Solubility: The Disodium Salt Form Provides ≥40 mg/mL Solubility vs. ~0.005 mg/mL for the Free Acid — an ~8,000-Fold Difference That Enables Direct Aqueous Formulation

The disodium salt of CDCA-3-sulfate (CAS 60237-34-5) exhibits experimentally measured aqueous solubility of ≥40 mg/mL (with sonication) at neutral pH, as reported by multiple independent vendors [1]. By contrast, the free acid form of CDCA-3-sulfate (CAS 59132-32-0) has a predicted water solubility of only 0.0049 g/L (~0.0049 mg/mL) based on ALOGPS computational modeling [2]. This represents an approximately 8,000-fold solubility advantage conferred by the disodium counter-ion. For further context, unsulfated CDCA free acid is practically water-insoluble (literature values: 89.9 mg/L or ~0.09 mg/mL at 20°C), meaning the disodium-3-sulfate form is approximately 444-fold more soluble than the unsulfated parent bile acid [3]. This solubility enhancement is not merely incremental — it shifts the compound from 'requires organic co-solvent' to 'directly soluble in aqueous buffer at biologically relevant concentrations.'

aqueous solubility formulation development disodium salt bile acid salt solubility

Position-Specific Hepatic Uptake Kinetics: 3α-Sulfated CDCA Shows Only 20% of Unsulfated CDCA Hepatic Influx, vs. 57% for the 7α-Sulfate Isomer — Enabling Renal Shunting

In isolated perfused rat liver experiments directly comparing single-pass transport kinetics, the hepatic influx of CDCA-3α-sulfate was only 20% that of unsulfated CDCA, whereas CDCA-7α-sulfate (the positional isomer with sulfation at the 7-position) retained 57% of unsulfated CDCA influx [1]. All three compounds bound to albumin equally well, eliminating differential protein binding as a confounding factor. Despite reduced hepatic uptake, once taken up by the liver, all three compounds exhibited identical biliary excretion rates, indicating that the rate-limiting step for systemic clearance is specifically at the sinusoidal uptake level. This 2.85-fold difference in hepatic extraction between the 3α- and 7α-sulfated isomers (20% vs. 57% of CDCA influx) demonstrates that sulfation position — not merely the presence of a sulfate group — governs hepatic first-pass extraction and, consequently, the partitioning between biliary and renal elimination routes [1].

hepatic influx positional isomer isolated perfused liver bile acid clearance

Plasma Protein Binding and Tubular Secretion Mechanism: CDCA-3-Sulfate Is 96.5% Protein-Bound vs. 80.1% for Glycocholate, Yet Its Free Fraction Is Actively Secreted Rather Than Reabsorbed

In the same cohort of 22 cholestatic patients, [3H]chenodeoxycholate-3-sulphate exhibited 96.5% protein binding in serum, compared to 80.1% for [14C]glycocholate — a 16.4 percentage-point higher binding fraction [1]. Based on glomerular filtration of the unbound fraction alone, the observed renal clearance of CDCA-3-sulfate (6.4 mL/min) far exceeded the calculated filtration clearance, confirming net tubular secretion. Conversely, glycocholate's observed clearance (1.7 mL/min) was lower than predicted from filtration of its unbound fraction, indicating net tubular reabsorption. This mechanistic inversion was further evidenced by probenecid competition: the organic anion transport inhibitor decreased clearance of both compounds, confirming that CDCA-3-sulfate utilizes the proximal tubular organic acid secretory pathway [1]. The combination of higher protein binding yet higher renal clearance is pharmacokinetically paradoxical for compounds handled by glomerular filtration alone, and is a defining signature of sulfated bile acid renal disposition.

protein binding tubular secretion renal pharmacology probenecid competition

Differential Intestinal Microbial Transformation: 3-Sulfated CDCA Is Less Sensitive to Microbial Action Than Unsulfated CDCA, Whereas 7-Sulfated Isomers Are Recovered Unchanged

In anaerobic in vitro incubations of human fecal flora from three healthy subjects, chenodeoxycholic acid 3-sulfate underwent desulfation, 7-dehydroxylation, and 3-epimerization, establishing that the 3-sulfate group permits partial microbial transformation. However, the 3-sulfated bile acids as a class proved to be less sensitive to microbial action than the corresponding unsulfated acids (with the exception of lithocholic 3-sulfate) [1]. In stark contrast, CDCA 7α-sulfate and ursodeoxycholic acid 7β-sulfate — where the sulfate occupies the 7-position — were recovered entirely unchanged in all cultures at the end of the incubation period, demonstrating that a 7-position sulfate group virtually abolishes microbial transformation [1]. This means that CDCA-3-sulfate occupies an intermediate position in the metabolic stability spectrum: more resistant to bacterial degradation than unsulfated CDCA, but still subject to partial biotransformation, unlike the metabolically inert 7-sulfated isomers. For studies of intestinal bile acid metabolism, this intermediate susceptibility profile is a critical experimental variable.

gut microbiome bile acid metabolism desulfation microbial biotransformation

High-Impact Application Scenarios for (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt (CDCA-3S Disodium) Based on Quantitative Differentiation Evidence


OATP1B1/SLCO1B1 Transporter Substrate Profiling and Drug-Drug Interaction (DDI) Screening

Utilize CDCA-3S disodium as a high-Vmax (158 ± 87.3 pmol/mg protein/min) probe substrate for human OATP1B1 in HEK293 or hepatocyte uptake assays. The compound's position as the highest-Vmax bile acid substrate documented for OATP1B1 enables robust, high-signal uptake measurements with large dynamic range for inhibitor IC50 determination. Unlike unconjugated CDCA, which shows no efficient OATP1B1 transport, CDCA-3S provides a sulfated bile acid reference that mirrors the transporter's preference for sulfated over monovalent bile salt species, making it directly relevant to the growing recognition of sulfated bile acids as endogenous OATP biomarkers [1]. This application stems directly from the Tóth et al. (2018) transport kinetics data in Evidence Item 1.

Renal Bile Acid Clearance Studies and Urinary Biomarker Method Development

Employ CDCA-3S disodium as a characterized standard for LC-MS/MS quantification of sulfated bile acids in urine, leveraging its established clinical range (0.74 ± 0.83 mg/day in normal subjects, elevated in liver disease) and its mechanistically distinct renal handling via tubular secretion rather than reabsorption. Its 3.8-fold higher renal clearance vs. glycocholate and 20- to 200-fold class-level enhancement over nonsulfated bile salts make it the most clinically validated urinary biomarker of hepatic dysfunction among sulfated bile acid species. The disodium salt's ≥40 mg/mL aqueous solubility enables direct preparation of calibration standards without organic solvents, reducing matrix effects in electrospray ionization [2]. This application is grounded in Evidence Items 2, 3, and 5.

Position-Specific Bile Acid Transport Studies: Discriminating 3α-Sulfate vs. 7α-Sulfate Hepatic Clearance Mechanisms

Use CDCA-3S disodium alongside CDCA-7α-sulfate as a matched pair of positional isomers to interrogate the structural determinants of hepatic sinusoidal uptake. The 2.85-fold difference in hepatic influx (20% vs. 57% of unsulfated CDCA, respectively) provides a quantitative window for structure-activity relationship (SAR) studies of bile acid transporters, including NTCP and OATP isoforms. Because all compounds bind equally to albumin and exhibit identical biliary excretion once internalized, any observed difference in overall plasma clearance can be confidently attributed to sinusoidal uptake transporter recognition of sulfate position. This application follows directly from the Gärtner et al. (1990) perfused liver data in Evidence Item 4.

In Vitro Gut Microbiome Metabolism Studies Requiring Intermediate Metabolic Stability

Deploy CDCA-3S disodium as a substrate with partial but not complete resistance to human fecal microbial transformation in anaerobic batch culture or continuous fermentation models. Its intermediate susceptibility profile — more resistant than unsulfated CDCA yet partially transformed via desulfation, 7-dehydroxylation, and 3-epimerization — makes it ideal for studying the kinetic competition between bacterial sulfatases and host sulfotransferases, and for modeling the dynamic equilibrium between sulfated and unsulfated bile acid pools in the colonic lumen. The 7-sulfated isomer, being recovered entirely unchanged, would not recapitulate this dynamic interplay. This application is directly derived from the Pacini et al. (1987) microbial transformation data in Evidence Item 6.

Quote Request

Request a Quote for (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.